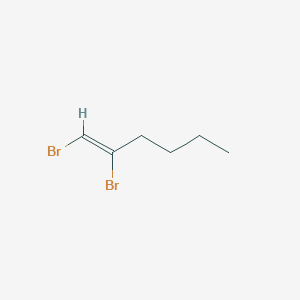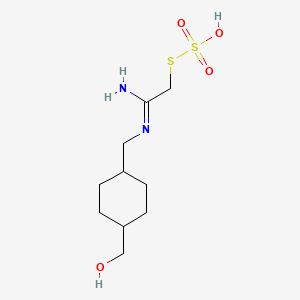
S-((N-(4-Hydroxymethylcyclohexylmethyl)amidino)methyl) hydrogen thiosulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-((N-(4-Hydroxymethylcyclohexylmethyl)amidino)methyl) hydrogen thiosulfate is an organosulfur compound characterized by the presence of a thiosulfate group. This compound is notable for its unique structure, which includes a cyclohexylmethyl group and an amidino group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-((N-(4-Hydroxymethylcyclohexylmethyl)amidino)methyl) hydrogen thiosulfate typically involves the reaction of a thiol with an alkyl halide under nucleophilic substitution conditions. The thiol group acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide, resulting in the formation of the thiosulfate compound .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
S-((N-(4-Hydroxymethylcyclohexylmethyl)amidino)methyl) hydrogen thiosulfate undergoes various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonates.
Reduction: The compound can be reduced to form thiols.
Substitution: The hydrogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonates, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
S-((N-(4-Hydroxymethylcyclohexylmethyl)amidino)methyl) hydrogen thiosulfate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of S-((N-(4-Hydroxymethylcyclohexylmethyl)amidino)methyl) hydrogen thiosulfate involves its interaction with molecular targets such as enzymes and receptors. The thiosulfate group can undergo redox reactions, influencing cellular processes and signaling pathways . The compound’s ability to modulate oxidative stress and inflammation is of particular interest in medical research .
Comparison with Similar Compounds
Similar Compounds
S-adenosylmethionine: Another sulfur-containing compound with significant biological activity.
Sulfonamides: A class of compounds with similar structural features and antimicrobial properties.
Uniqueness
S-((N-(4-Hydroxymethylcyclohexylmethyl)amidino)methyl) hydrogen thiosulfate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in a variety of chemical reactions and its potential therapeutic applications set it apart from other similar compounds .
Properties
CAS No. |
40283-81-6 |
|---|---|
Molecular Formula |
C10H20N2O4S2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
1-[[(1-amino-2-sulfosulfanylethylidene)amino]methyl]-4-(hydroxymethyl)cyclohexane |
InChI |
InChI=1S/C10H20N2O4S2/c11-10(7-17-18(14,15)16)12-5-8-1-3-9(6-13)4-2-8/h8-9,13H,1-7H2,(H2,11,12)(H,14,15,16) |
InChI Key |
WIWKLJSVMPRVIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CN=C(CSS(=O)(=O)O)N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


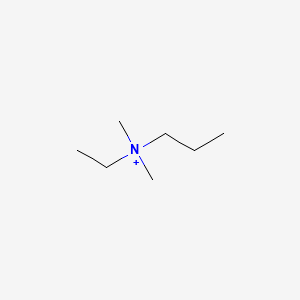
![N-[2-(1H-imidazol-5-yl)ethyl]formamide](/img/structure/B14671438.png)

![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxypropyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, dipotassium disodium salt](/img/structure/B14671448.png)


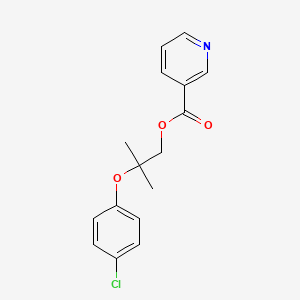
![3-oxa-5,10,15-triazatetracyclo[7.6.0.02,6.011,15]pentadeca-1,5,7,9,11,13-hexaene](/img/structure/B14671476.png)
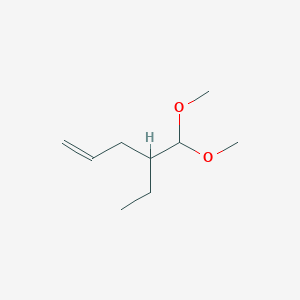
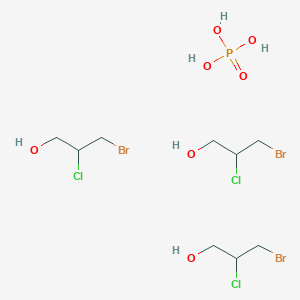
![2-[(2-Bromophenanthridin-6-yl)amino]butan-1-ol](/img/structure/B14671508.png)
